

An In-Depth Technical Guide to m-PEG2-phosphonic acid

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Compound of Interest

Compound Name: *m-PEG2-phosphonic acid*

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Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of methoxy-polyethylene glycol (2) phosphonic acid (**m-PEG2-phosphonic acid**), a bifunctional molecule increasingly utilized in bioconjugation, surface modification, and drug delivery systems. We will explore its core properties, primary applications, and the fundamental experimental approaches for its use.

Core Concepts and Chemical Structure

m-PEG2-phosphonic acid is a short-chain, hydrophilic linker composed of three key components:

- A methoxy (m-) group, which provides a chemically inert cap.
- A short polyethylene glycol (PEG) chain with two repeating ethylene glycol units. This PEG linker is responsible for enhancing the water solubility of molecules it is attached to.^{[1][2]}
- A terminal phosphonic acid (-PO₃H₂) group. This functional group is the molecule's reactive anchor, enabling strong binding to metal oxide surfaces and interaction with mineralized tissues.^{[3][4]}

The combination of a hydrophilic, non-fouling PEG chain and a high-affinity phosphonic acid anchor makes this molecule a versatile tool in biomedical and materials science research.

Physicochemical Properties

The fundamental properties of **m-PEG2-phosphonic acid** are summarized below. These values are critical for experimental design, including calculating molar equivalents for reactions and ensuring appropriate storage conditions.

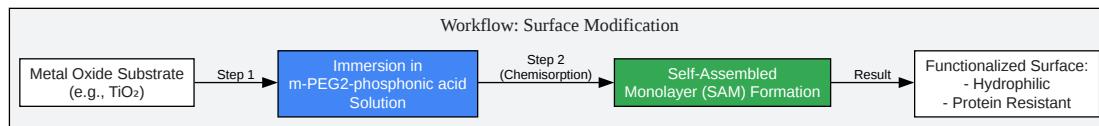
Property	Value	Source
CAS Number	96962-41-3	[1] [2]
Molecular Formula	C ₅ H ₁₃ O ₅ P	[2]
Molecular Weight	184.1 g/mol	[2] [5]
Typical Purity	≥95% - 98%	[2] [3] [5]
Appearance	White Solid	[6]
Solubility	Soluble in water	[6]
Storage Conditions	-20°C, keep dry	[2] [6]

Key Applications and Mechanisms

The unique structure of **m-PEG2-phosphonic acid** lends itself to several advanced applications.

The phosphonic acid moiety forms robust, stable bonds with a variety of metal oxides, including titanium dioxide (TiO₂), iron oxide (Fe₂O₃), and zinc oxide (ZnO).[\[4\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) This interaction is leveraged to create self-assembled monolayers (SAMs) that alter the surface properties of materials.[\[6\]](#)[\[8\]](#)[\[9\]](#)

- Improved Biocompatibility: By coating implantable medical devices (e.g., titanium dental implants), the PEG chain creates a hydrophilic, protein-resistant surface, which can reduce non-specific protein adsorption and improve osseointegration.[\[3\]](#)[\[6\]](#)
- Nanoparticle Stabilization: When used to coat metal oxide nanoparticles, **m-PEG2-phosphonic acid** prevents aggregation and the formation of a protein corona in biological media, which is crucial for applications in nanomedicine.[\[10\]](#)



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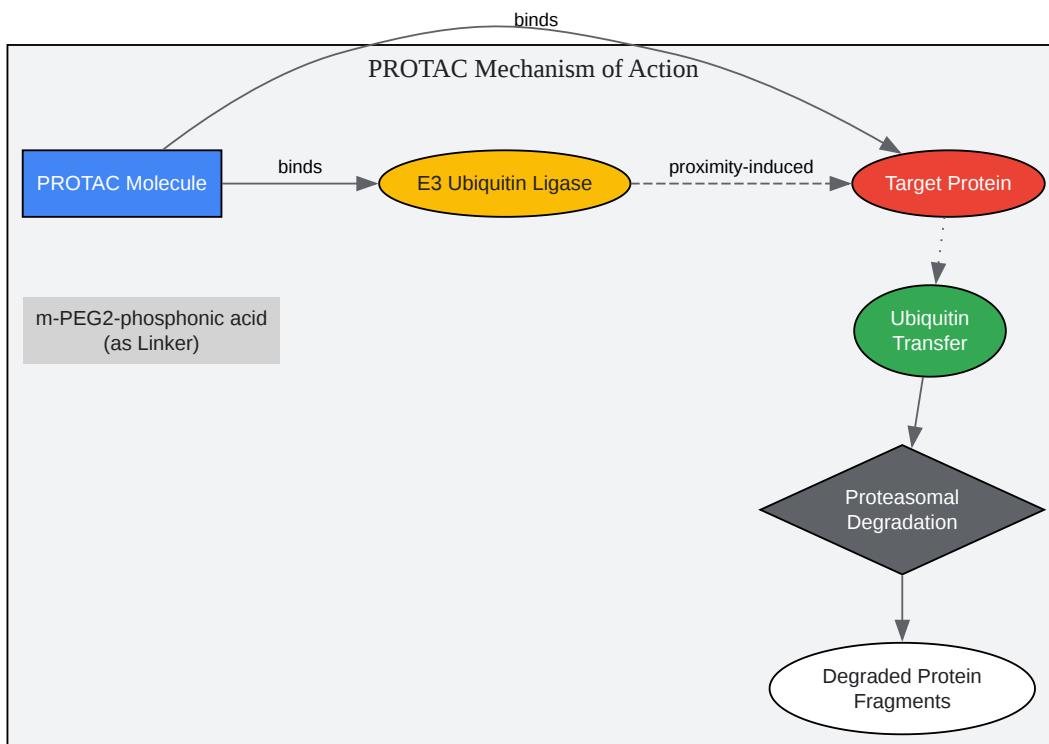
Caption: Workflow for modifying metal oxide surfaces with **m-PEG2-phosphonic acid**.

The phosphonic acid group has a strong affinity for calcium ions.[3][4] This property is exploited for targeting drugs to bone tissue.

- Bone-Targeted Therapies: By conjugating a therapeutic agent to **m-PEG2-phosphonic acid**, the resulting molecule can selectively accumulate in bones. This targeted approach increases the local concentration of the drug, enhancing its therapeutic efficacy while minimizing systemic toxicity.[3]

m-PEG2-phosphonic acid is employed as a hydrophilic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][11] PROTACs are novel therapeutic agents that co-opt the cell's natural protein disposal system (the ubiquitin-proteasome system) to degrade specific target proteins.

- Mechanism: A PROTAC consists of three parts: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The **m-PEG2-phosphonic acid** can serve as, or be part of, this linker. Its primary roles are to provide proper spacing and orientation for the two ligands and to improve the overall solubility and pharmacokinetic properties of the PROTAC molecule.[11]



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Caption: Logical relationship of a PROTAC utilizing a PEG linker to induce protein degradation.

Experimental Protocols and Methodologies

Detailed experimental procedures are highly dependent on the specific application. The following sections provide generalized protocols that serve as a starting point for experimental design.

While multiple pathways exist for creating phosphonic acids, a common laboratory- and industrial-scale method involves the hydrolysis of a corresponding dialkyl phosphonate ester.

[12]

- Starting Material: Diethyl ester of m-PEG2-phosphonate.
- Reaction: The ester is refluxed in a concentrated aqueous solution of a strong acid, typically hydrochloric acid (HCl).[12]
- Workup: Following the reaction, the excess acid and water are removed by distillation. An azeotropic distillation with a solvent like toluene can be used to remove final traces of water.
- Purification: The resulting **m-PEG2-phosphonic acid** is often of high purity but can be further dried in a desiccator over P_4O_{10} if necessary.[12]

This protocol describes a representative method for creating a self-assembled monolayer of **m-PEG2-phosphonic acid** on a TiO_2 surface, a common procedure for biomedical implants.

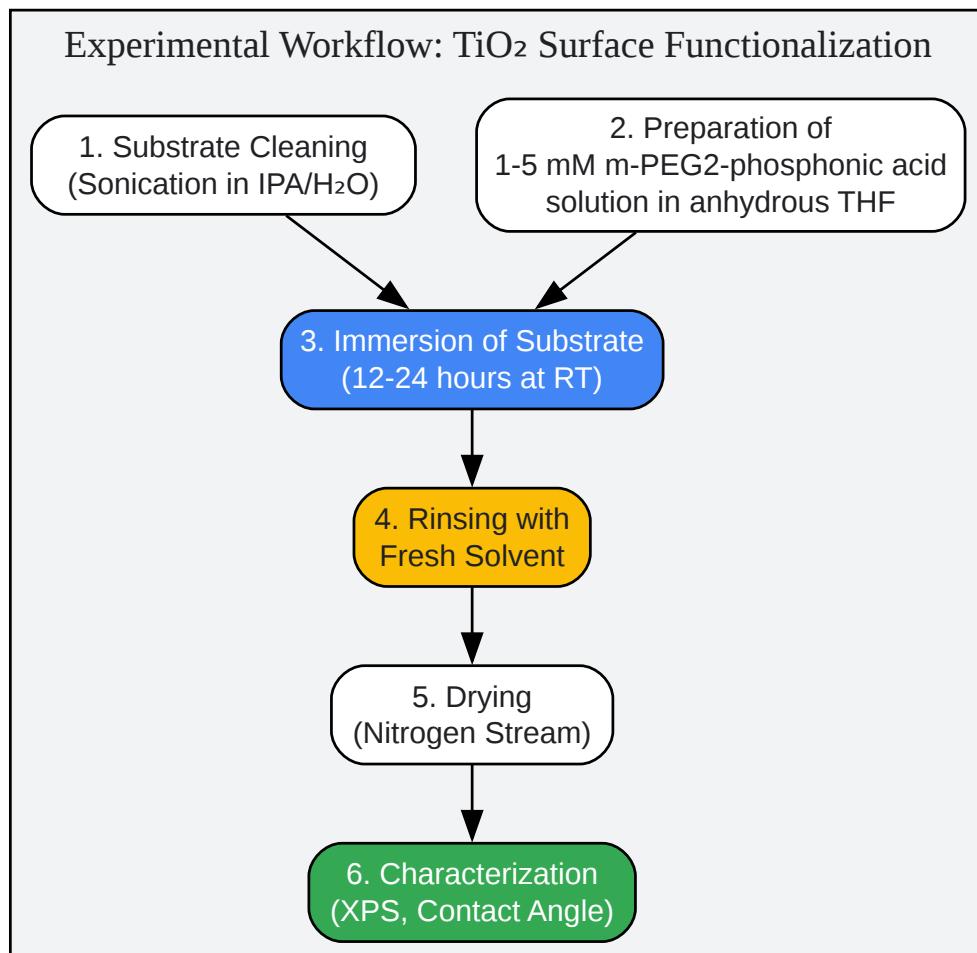
Materials:

- Titanium dioxide substrate (e.g., a polished wafer or implant coupon).
- **m-PEG2-phosphonic acid**.
- Anhydrous organic solvent (e.g., tetrahydrofuran (THF) or ethanol).
- Deionized water and isopropanol for cleaning.

Procedure:

- Substrate Cleaning: Thoroughly clean the TiO_2 substrate to ensure a pristine surface for monolayer formation. This is typically achieved by sequential sonication in isopropanol and deionized water, followed by drying under a stream of nitrogen gas.
- Solution Preparation: Prepare a dilute solution of **m-PEG2-phosphonic acid** (e.g., 1-5 mM) in the chosen anhydrous solvent.
- Immersion and SAM Formation: Immerse the cleaned TiO_2 substrate into the **m-PEG2-phosphonic acid** solution. The formation of the phosphonate- TiO_2 bond occurs via chemisorption. Allow the immersion to proceed for a period of 12-24 hours at room temperature to ensure complete monolayer formation.[8]

- Rinsing: After immersion, remove the substrate and rinse it thoroughly with the fresh solvent to remove any non-covalently bound (physisorbed) molecules.
- Drying: Dry the functionalized substrate under a stream of nitrogen.
- Characterization (Optional but Recommended): The modified surface can be characterized using techniques such as X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of phosphorus and changes in surface chemistry, and contact angle measurements to verify increased hydrophilicity.



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Caption: Step-by-step experimental workflow for TiO₂ surface functionalization.

Conclusion

m-PEG2-phosphonic acid is a powerful and versatile chemical tool for researchers in drug development and materials science. Its simple, well-defined structure provides a robust platform for enhancing solubility, enabling targeted delivery to bone, and creating

biocompatible, anti-fouling surfaces on a variety of materials. The principles and protocols outlined in this guide offer a foundational understanding for harnessing the potential of this important molecule in advanced applications.

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